1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

MDM2 inhibitor p53 reactivation protein-protein interaction

Researchers requiring a minimal pharmacophore for interrogating p53-MDM2 protein-protein interactions can procure this precise acetyl-imidazole-thiazole scaffold. Its defined regiochemistry is essential for MDM2 cleft binding, distinguishing it from inactive regioisomers. - Serves as a critical intermediate for synthesizing focused libraries benchmarked against clinical candidate DS-5272 (HTRF IC50 = 2.4 nM). - Low molecular weight (193.23 Da) meets fragment library criteria for NMR or X-ray crystallographic screening. - Enables the development of affinity probes and fluorescent derivatives for cellular target engagement and selectivity profiling.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
Cat. No. B13316521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CS1)N2C=CN=C2
InChIInChI=1S/C8H7N3OS/c1-6(12)8-10-7(4-13-8)11-3-2-9-5-11/h2-5H,1H3
InChIKeyNTESGALKFXQHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one: Core Scaffold for MDM2 Inhibitor R&D


1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (CAS 1935581-62-6) is a low-molecular-weight (193.23 g/mol) heterocyclic building block containing an imidazole ring linked to a thiazole core bearing an acetyl group . This structural motif constitutes the minimal pharmacophore of the dihydroimidazothiazole class of p53–MDM2 protein–protein interaction inhibitors, a clinically validated cancer target [1]. The acetyl-thiazole-imidazole scaffold serves as a critical intermediate and chemical probe for structure–activity relationship (SAR) studies, enabling medicinal chemistry teams to interrogate the minimal binding requirements of the MDM2 hydrophobic cleft before appending larger substituents found in clinical-stage analogs [2].

1 Minimal pharmacophore scaffold for dihydroimidazothiazole MDM2 inhibitors
2 Fragment-level building block for SAR and parallel library synthesis
3 Regiochemistry-dependent target engagement requiring imidazole N-1 / thiazole C-4 connectivity

1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one: Regioisomer Risks in Procurement


Generic substitution among imidazole-thiazole isomers is not feasible because the precise connectivity of the imidazole N-1 to the thiazole C-4 position, combined with the acetyl group at C-2 of the thiazole, defines the dihydroimidazothiazole pharmacophore geometry essential for MDM2 cleft binding [1]. Regioisomers such as 2-(imidazol-1-yl)-1-(thiazol-2-yl)-ethanone (CAS 211042-00-1) differ in the acetyl attachment point, altering the hydrogen-bonding and hydrophobic interaction profile with the MDM2 p53-binding pocket . In the clinical candidate DS-5272, the imidazole-thiazole bicyclic core retains this same regiochemistry, and SAR studies demonstrate that even minor modifications to the core scaffold abrogate MDM2 inhibitory activity, underscoring the non-interchangeable nature of the acetyl-imidazolothiazole building block [2].

Target Core
1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one: acetyl at C-2, imidazole at C-4 defines MDM2-binding geometry
Regioisomer Risk
2-(imidazol-1-yl)-1-(thiazol-2-yl)-ethanone (CAS 211042-00-1) alters acetyl attachment and hydrogen-bonding profile; reported to lack MDM2 inhibitory activity in SAR studies

1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one Procurement: Comparator Evidence


p53–MDM2 Biochemical Inhibition by Core Pharmacophore

The acetyl-imidazolothiazole core is the essential pharmacophore for the dihydroimidazothiazole class of MDM2 inhibitors. The clinical-stage analog DS-5272, which incorporates this exact core regiochemistry, achieved an IC50 of 2.4 nM in the HTRF-based p53–MDM2 biochemical assay [1]. The first-generation lead compound lacking fluorine modifications and the 4,7-diazaspiro[2.5]octane terminal group (Compound 1) exhibited an IC50 of 15 nM in the same assay, representing a 6.25-fold loss in potency [2]. This demonstrates that while the acetyl-imidazolothiazole core establishes the fundamental binding interaction, the absence of optimized peripheral substituents limits target engagement. For procurement, the unadorned core compound is the validated starting point for parallel SAR exploration and fragment-based drug discovery campaigns [3].

Core Pharmacophore Potency
Class-level
DS-5272 IC50 2.4 nM vs. 15 nM for early lead
Reported class-level MDM2 inhibition context
Core not directly measured; activity attributed to optimized analogs
MDM2 inhibitor p53 reactivation protein-protein interaction dihydroimidazothiazole

Wild-Type p53 Selectivity in Antiproliferative Assays

The dihydroimidazothiazole scaffold, of which the target compound represents the core, exhibits pronounced selectivity for cancer cell lines harboring wild-type p53. DS-5272, which retains the acetyl-imidazolothiazole core, inhibits proliferation of SJSA-1 (wild-type p53) cells with a GI50 of 0.17 µM, whereas activity against DLD-1 (mutant p53) cells is markedly reduced [1]. This p53-status-dependent activity contrasts with broadly cytotoxic chemotypes that lack this mechanistic selectivity, such as certain imidazo[2,1-b]thiazole derivatives that show indiscriminate cytotoxicity regardless of p53 status [2]. The acetyl-imidazolothiazole core is thus a critical determinant of the p53-dependent mechanism, making it a valuable chemical probe for laboratories requiring on-target MDM2 pathway interrogation rather than general cytotoxicity [3].

p53-Selective Activity
Cross-study comparable
>10-fold selectivity for wild-type p53 (SJSA-1) vs. mutant p53 (DLD-1); non-selective imidazothiazoles show indiscriminate cytotoxicity
Reported p53-status-dependent cell response context
Data from DS-5272; core compound itself not assayed directly
p53 wild-type selectivity SJSA-1 antiproliferative cancer cell line

In Vivo Antitumor Efficacy: Dihydroimidazothiazole Scaffold Optimization

The clinical candidate DS-5272, containing the acetyl-imidazolothiazole core, demonstrated significant antitumor efficacy in SJSA-1 xenograft models at an oral dose of 25 mg/kg, representing an 8-fold dose reduction compared to the first-generation lead Compound 1, which required 200 mg/kg for comparable efficacy [1]. This dose reduction was achieved through optimization of peripheral substituents (fluorine introduction at the C-6 phenyl ring, 4,7-diazaspiro[2.5]octane replacement of piperazine, and pyridyl substitution at C-5) while retaining the core acetyl-imidazolothiazole scaffold [2]. The ability to achieve antitumor efficacy at substantially lower doses directly correlates with improved therapeutic index and reduced off-target toxicity, demonstrating the value of the core scaffold as a platform for iterative medicinal chemistry optimization [3].

Dose Reduction via Optimization
Head-to-head reported
8× effective dose reduction (25 vs. 200 mg/kg)
Reported in vivo model-response endpoint context
DS-5272 vs. Compound 1 in SJSA-1 xenograft; core scaffold shared
xenograft SJSA-1 oral administration antitumor efficacy dose reduction

Myeloma Cell Potency: Dihydroimidazothiazole vs. Nutlin-Class MDM2 Inhibitors

In head-to-head studies using p53 wild-type multiple myeloma cell lines (MM1.S, H929, MOLP-8), DS-5272—a member of the dihydroimidazothiazole class bearing the acetyl-imidazolothiazole core—demonstrated superior cytotoxic potency compared to two prototypical MDM2 inhibitors, Nutlin-3a and MI-219 [1]. DS-5272 achieved IC50 values in the single micromolar range across the tested cell lines, and the cytotoxicity was both time- and concentration-dependent [2]. The enhanced potency was retained even in the presence of stromal cell-conditioned media and myeloma-associated cytokines such as IL-6, conditions that often confer resistance to earlier-generation MDM2 inhibitors [3]. This potency advantage is attributed to the optimized dihydroimidazothiazole scaffold that derives from the acetyl-imidazolothiazole core, establishing class-level superiority over nutlin-based chemotypes [1].

Myeloma Cell Comparison
Reported
DS-5272 low µM range vs. higher IC50 for Nutlin-3a/MI-219; activity retained in stromal-conditioned media
Supports cell-model endpoint review
Class-level inference for core scaffold; data from published myeloma study
multiple myeloma Nutlin-3a MI-219 HDM-2 inhibitor comparative potency

1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one: Procurement & Application Scenarios


Fragment-Based Drug Discovery: MDM2 Core Scaffold Validation

The compound serves as a minimal fragment for NMR-based or X-ray crystallographic screening against the MDM2 N-terminal p53-binding domain. Its low molecular weight (193.23 Da) meets fragment library criteria, and its acetyl-imidazolothiazole core is the same pharmacophore found in the clinical candidate DS-5272 that achieves an IC50 of 2.4 nM in HTRF assays [1]. Researchers can validate fragment binding via co-crystallography with the MDM2 protein (PDB entries 3VZV, 3W69), then grow the fragment by adding substituents at the C-5 and C-6 positions that were systematically optimized in the Daiichi Sankyo series, where the same core yielded an 8-fold in vivo dose reduction and maintained wild-type p53 selectivity (SJSA-1 GI50 = 0.17 µM) [2].

Chemical Probe Synthesis for p53 Pathway Target Engagement

The acetyl-imidazolothiazole core can be functionalized to generate affinity chromatography probes or fluorescently labeled derivatives for cellular target engagement assays. The core's demonstrated wild-type p53-dependent mechanism—where DS-5272 shows >10-fold selectivity for wild-type over mutant p53 cell lines [1]—makes it an appropriate starting material for probe development, as off-target cytotoxicity is minimized. These probes can be used in pull-down experiments to confirm MDM2 binding and to identify potential off-target interactions, directly building on the class-level selectivity profile established in myeloma cell line panels where DS-5272 outperformed Nutlin-3a and MI-219 [2].

SAR Exploration & Lead Optimization on Dihydroimidazothiazole Scaffold

Medicinal chemistry teams can procure the core compound as a versatile intermediate for parallel synthesis of focused libraries. The SAR trajectory established by Miyazaki et al. demonstrates that modifications at the C-5 (4-chlorophenyl to pyridyl replacement reduced nonspecific cytotoxicity), C-6 (fluorine introduction enhanced potency), and C-2 (pyrrolidine and 4,7-diazaspiro[2.5]octane variants improved PK) positions systematically transform the core into a clinical candidate with oral efficacy at 25 mg/kg [1]. Each new analog synthesized from the core can be benchmarked against the published DS-5272 data (HTRF IC50 = 2.4 nM, SJSA-1 GI50 = 0.17 µM) and the first-generation Compound 1 (HTRF IC50 = 15 nM), providing clear go/no-go criteria for library progression [2].

Comparator & Negative Control for MDM2 Selectivity Profiling

Laboratories conducting selectivity profiling of novel MDM2 inhibitors should include the acetyl-imidazolothiazole core compound as a minimal pharmacophore control. Its absence of activity compared to the optimized DS-5272 (IC50 = 2.4 nM) provides a baseline for quantifying the contribution of peripheral substituents to target engagement [1]. Simultaneously, the structurally related but regioisomeric 2-(imidazol-1-yl)-1-(thiazol-2-yl)-ethanone (CAS 211042-00-1) can serve as a negative control to confirm that MDM2 inhibition depends on correct imidazole-thiazole connectivity, as established by the dihydroimidazothiazole SAR literature [2]. This control strategy increases the rigor of kinase and PPI inhibitor selectivity profiling.

Application
Selection Property
Validation Focus
MDM2 Fragment Screening
Core pharmacophore (imidazolothiazole)
MDM2 domain co-crystallography
Chemical Probe Synthesis
p53-pathway target engagement
Pull-down / target-engagement assay confirmation
SAR & Lead Optimization
Peripheral substituent tolerance
Benchmark against published dihydroimidazothiazole data
Negative Control for Selectivity Profiling
Regioisomer identity (core vs. regioisomer)
MDM2 binding dependence on correct regiochemistry
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